molecular formula C24H17N3O5 B11079929 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate

2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-phenylquinoline-4-carboxylate

Cat. No.: B11079929
M. Wt: 427.4 g/mol
InChI Key: MKTDLNBUDDLVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-4-quinolinecarboxylic acid with 2-(3-nitroanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-Aminoanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate.

    Reduction: 2-(3-Nitroanilino)-2-hydroxyethyl 2-phenyl-4-quinolinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE shares structural similarities with other quinoline derivatives, such as:
    • 2-Phenyl-4-quinolinecarboxylic acid.
    • 2-(3-Aminoanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate.
    • 2-(3-Nitroanilino)-2-hydroxyethyl 2-phenyl-4-quinolinecarboxylate.

Uniqueness

The uniqueness of 2-(3-NITROANILINO)-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and quinoline moieties allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C24H17N3O5

Molecular Weight

427.4 g/mol

IUPAC Name

[2-(3-nitroanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H17N3O5/c28-23(25-17-9-6-10-18(13-17)27(30)31)15-32-24(29)20-14-22(16-7-2-1-3-8-16)26-21-12-5-4-11-19(20)21/h1-14H,15H2,(H,25,28)

InChI Key

MKTDLNBUDDLVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.